4-(3-Bromobenzyl)piperazin-2-one

Description

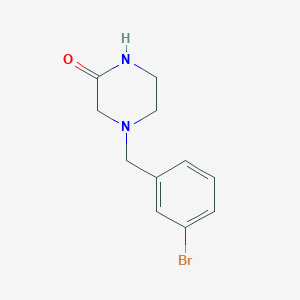

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-bromophenyl)methyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-10-3-1-2-9(6-10)7-14-5-4-13-11(15)8-14/h1-3,6H,4-5,7-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMARMPICJTYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274813 | |

| Record name | 4-[(3-Bromophenyl)methyl]-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883738-20-3 | |

| Record name | 4-[(3-Bromophenyl)methyl]-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883738-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-Bromophenyl)methyl]-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3 Bromobenzyl Piperazin 2 One

Retrosynthetic Analysis and Strategic Disconnections for 4-(3-Bromobenzyl)piperazin-2-one

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. For 4-(3-bromobenzyl)piperazin-2-one, two primary disconnections are considered logical and efficient.

Disconnection I: N-C (benzyl) Bond

The most straightforward disconnection breaks the bond between the piperazinone nitrogen at position 4 (N4) and the benzylic carbon. This approach simplifies the synthesis into two key precursors: piperazin-2-one (B30754) and a suitable 3-bromobenzyl electrophile, typically 3-bromobenzyl bromide. This strategy is an example of a nucleophilic substitution reaction where the secondary amine of the piperazin-2-one ring acts as the nucleophile.

Target: 4-(3-Bromobenzyl)piperazin-2-one

Precursors: Piperazin-2-one and 3-Bromobenzyl bromide

This route is synthetically advantageous as both piperazin-2-one and 3-bromobenzyl bromide are commercially available or can be synthesized through well-established methods. The core challenge lies in achieving selective N4-alkylation without affecting the N1-amide nitrogen.

Disconnection II: Piperazin-2-one Ring Formation

A more convergent approach involves constructing the piperazin-2-one ring with the 3-bromobenzyl group already in place. This involves disconnecting two C-N bonds within the heterocyclic ring. A common strategy would be to disconnect the C2-N1 and C3-N4 bonds, leading back to an N-(3-bromobenzyl)ethylenediamine and a two-carbon unit that can form the C2-C3 bond, such as a glyoxylic acid derivative or an α-haloacetyl halide.

Target: 4-(3-Bromobenzyl)piperazin-2-one

Precursors: N-(3-bromobenzyl)ethylenediamine and an appropriate C2 synthon (e.g., chloroacetyl chloride).

This strategy is particularly useful for creating diverse N-substituted piperazinones by varying the initial diamine. The synthesis of the N-(3-bromobenzyl)ethylenediamine precursor itself would typically start from ethylenediamine (B42938) and 3-bromobenzyl bromide.

Classical and Modern Approaches to Piperazin-2-one Ring Formation

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic methodologies for its construction. thieme-connect.com These methods range from classical cyclization reactions to modern, catalyst-driven processes.

The formation of the piperazin-2-one ring is the cornerstone of the synthesis. Several robust cyclization strategies have been developed to generate N-substituted derivatives like the target compound.

Intramolecular Cyclization of N-Substituted Ethylenediamines: A prevalent method involves the reaction of an N-monosubstituted ethylenediamine with an α-haloacetyl halide, such as chloroacetyl chloride. The reaction proceeds in two steps: an initial acylation of the more nucleophilic secondary amine, followed by an intramolecular nucleophilic substitution where the primary amine displaces the halide to form the six-membered ring.

Reductive Cyclization: Modern approaches include the reductive cyclization of dioximes. This method allows for the conversion of a primary amino group into a piperazine (B1678402) ring, offering a versatile route to substituted piperazines. nih.govresearchgate.netmdpi.com

Palladium-Catalyzed Cyclization: Palladium catalysts have enabled novel routes to highly substituted piperazinones. acs.org For instance, the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine derivatives provides a modular synthesis under mild conditions, affording products with high regio- and stereochemical control. acs.org Another approach involves the palladium-catalyzed aerobic intermolecular 1,2-diamination of conjugated dienes. researchgate.net

Jocic-Type Reactions: Enantiomerically-enriched piperazinones can be synthesized through modified Jocic reactions, transforming trichloromethyl-containing alcohols with N-substituted diamines. rsc.org

Cascade Reactions: Recent innovations include cascade, metal-promoted transformations that can form multiple bonds in a single pot. For example, a process using a chloro allenylamide, a primary amine, and an aryl iodide can generate diverse piperazinones efficiently. thieme-connect.comthieme.de

The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. For 4-(3-bromobenzyl)piperazin-2-one, a classical cyclization of N-(3-bromobenzyl)ethylenediamine is a common and effective route.

The 3-bromobenzyl group is not merely a passive substituent; its electronic and steric properties influence both the synthesis and potential subsequent transformations of the molecule.

Reactivity in Nucleophilic Substitution: The benzyl (B1604629) group itself makes the benzylic carbon susceptible to nucleophilic attack. 3-Bromobenzyl bromide is a highly effective alkylating agent, readily reacting with nucleophiles like the secondary amine of a piperazinone. nih.gov The bromine atom at the meta position has a moderate electron-withdrawing effect through induction, which can slightly influence the reactivity of the benzylic position.

Handle for Cross-Coupling Reactions: The aryl bromide functionality is a key feature, serving as a versatile handle for further molecular elaboration through metal-catalyzed cross-coupling reactions. It is particularly effective in Suzuki-Miyaura coupling reactions with aryl boronic acids and Negishi coupling processes, allowing for the introduction of a wide array of aryl or alkyl groups at the 3-position of the phenyl ring. This dual functionality enables its use in building more complex molecules for pharmaceuticals and advanced materials. ontosight.aiontosight.ai

Synthetic Accessibility: The starting material, 3-bromobenzyl bromide, is readily accessible, making this moiety a convenient building block for introducing a combination of a benzyl linker and a reactive site for further diversification.

Optimization of Reaction Conditions and Yields for 4-(3-Bromobenzyl)piperazin-2-one Synthesis

Optimizing reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring an efficient and scalable synthesis. Key factors include the choice of solvent, reaction time, temperature, and catalyst.

The choice of solvent can dramatically influence the rate and outcome of the N-benzylation of piperazin-2-one. Studies on the reaction between piperazine and benzyl bromide show that solvent properties like polarity, hydrogen bond donor ability, and electrophilicity play significant roles. ias.ac.inresearchgate.net

The reaction is typically first-order with respect to both the amine nucleophile and the benzyl bromide electrophile. ias.ac.in The rate of reaction is influenced by several solvent parameters:

Hydrogen Bond Donor Ability (α): Solvents with strong hydrogen bond donor capabilities can solvate the transition state more effectively than the reactants, thus accelerating the reaction. ias.ac.inresearchgate.net

Dipolarity/Polarizability (π*): An increase in solvent polarity and polarizability also tends to stabilize the charged transition state, leading to a faster reaction rate. ias.ac.inresearchgate.net

Electrophilicity (E): Conversely, high solvent electrophilicity can lead to greater solvation of the reactant amine, making it less available for nucleophilic attack and thus slowing the reaction. ias.ac.inresearchgate.net

A linear solvation energy relationship (LSER) analysis indicates that hydrogen bond donation and polarizability contribute positively to the reaction rate, while solvent electrophilicity has a negative effect. ias.ac.in This suggests that polar aprotic solvents or protic solvents that can effectively stabilize the transition state are generally preferred for N-alkylation reactions.

This table is based on kinetic studies of the reaction between piperazine and benzyl bromide, which serves as a model for the synthesis of 4-(3-bromobenzyl)piperazin-2-one. ias.ac.inresearchgate.net

While the N-benzylation of piperazin-2-one can proceed thermally, catalysts are often employed to improve efficiency, yield, and selectivity, especially in more complex syntheses.

Base Catalysis: A simple base, such as potassium carbonate or triethylamine, is often used to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. In some cases, stronger bases like sodium hydride (NaH) are used to deprotonate the amine, creating a more potent nucleophile, which can increase the yield of the desired monoalkylated product. researchgate.net

Phase-Transfer Catalysis (PTC): For reactions involving a solid or immiscible liquid phase, phase-transfer catalysts like tetra-n-butylammonium salts can be used. These catalysts facilitate the transport of the nucleophile or other reagents between phases, accelerating the reaction. A tetra-n-butyl ammonium (B1175870) salt has been used as a catalyst in the synthesis of 1-(4-bromophenyl)piperidine. google.com

Palladium Catalysis: For certain advanced synthetic routes, particularly those involving C-N bond formation via cross-coupling, palladium catalysts are indispensable. Catalysts like those derived from Pd₂(pmdba)₃ with specialized ligands such as (S)-(CF₃)₃-t-BuPHOX have been used for the asymmetric allylic alkylation of piperazin-2-ones, achieving high yields and enantioselectivity. researchgate.netnih.gov While direct bromobenzylation may not always require a palladium catalyst, these systems are crucial for alternative synthetic strategies and for subsequent modifications of the bromobenzyl group.

The selection of the optimal catalyst system depends on the specific synthetic route chosen. For the direct alkylation of piperazin-2-one with 3-bromobenzyl bromide, a combination of a suitable solvent and a non-nucleophilic base is often sufficient to achieve high yields.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of 4-substituted piperazin-2-ones, such as 4-(3-bromobenzyl)piperazin-2-one, often involves the cyclization of a linear precursor. Achieving stereochemical and regioselective control during this process is paramount, particularly when chiral centers are present or desired. While literature specifically detailing the stereoselective synthesis of 4-(3-bromobenzyl)piperazin-2-one is not abundant, principles derived from the synthesis of analogous chiral piperazinones can be applied.

Common strategies to achieve stereocontrol include the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. For instance, starting from a chiral α-amino acid, one can construct the piperazinone ring with a defined stereocenter. The synthesis of (R)-(+)-2-methylpiperazine from R-(–)-phenylglycinol, which serves as a chiral auxiliary, via a protected 2-oxopiperazine intermediate, showcases this approach. nih.gov Diastereoselective methylation of the resulting 2-oxopiperazine proceeded with high diastereomeric excess, demonstrating that a chiral auxiliary can effectively control the stereochemical outcome of subsequent transformations. nih.gov

Catalytic asymmetric methods, such as the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, have emerged as powerful tools for creating enantioenriched tertiary piperazin-2-ones. nih.gov This method could potentially be adapted for the asymmetric synthesis of piperazin-2-ones with substitution at other positions.

Regioselectivity becomes critical when using unsymmetrically substituted diamines. The reaction of an α-haloacetyl halide with an N-benzylated ethylenediamine derivative would need to proceed with high regioselectivity to favor the formation of the desired 4-benzylpiperazin-2-one (B78528) over its 1-benzyl isomer. The steric and electronic properties of the substituents on the diamine play a crucial role in directing the intramolecular cyclization.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Beyond basic identification, a comprehensive structural elucidation of 4-(3-bromobenzyl)piperazin-2-one and its derivatives relies on a suite of advanced spectroscopic and analytical techniques. These methods are indispensable for confirming the molecular structure, determining stereochemistry, and analyzing conformational preferences.

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the unambiguous determination of the elemental composition of a molecule. For 4-(3-bromobenzyl)piperazin-2-one, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₁H₁₃BrN₂O. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), would be readily identifiable in the mass spectrum, serving as a key diagnostic feature. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for 4-(3-Bromobenzyl)piperazin-2-one

| Ion | Predicted m/z (Monoisotopic) |

| [M+H]⁺ (with ⁷⁹Br) | 269.0284 |

| [M+H]⁺ (with ⁸¹Br) | 271.0264 |

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would offer further structural insights. Cleavage of the benzylic C-N bond is a common fragmentation pathway for N-benzyl compounds, which for 4-(3-bromobenzyl)piperazin-2-one would be expected to yield a prominent fragment ion corresponding to the 3-bromobenzyl cation (m/z 169/171). xml-journal.net Other characteristic fragments would arise from the cleavage of the piperazinone ring. xml-journal.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide a wealth of information for 4-(3-bromobenzyl)piperazin-2-one.

In the ¹H NMR spectrum, the benzylic protons would appear as a characteristic singlet, typically in the range of 3.5-4.5 ppm. researchgate.net The protons on the piperazinone ring would exhibit complex splitting patterns due to geminal and vicinal couplings, with their chemical shifts influenced by the adjacent carbonyl group and the nitrogen atom. The aromatic protons of the 3-bromophenyl group would appear in the aromatic region (typically 7.0-7.5 ppm), with their splitting pattern revealing their relative positions on the ring.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon would be observed in the downfield region (around 170 ppm). The carbons of the piperazinone ring would resonate in the 40-60 ppm range, while the benzylic carbon would appear around 50-60 ppm. The aromatic carbons would have signals in the 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift. rsc.orglew.ro

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(3-Bromobenzyl)piperazin-2-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| CH₂ (benzylic) | ~3.6 (s, 2H) | ~55 |

| CH₂ (piperazinone, adjacent to C=O) | ~3.3 (m, 2H) | ~50 |

| CH₂ (piperazinone, adjacent to N) | ~2.8 (m, 2H) | ~45 |

| NH | ~2.0 (br s, 1H) | - |

| Aromatic CH | ~7.2-7.5 (m, 4H) | ~125-135 |

| Aromatic C-Br | - | ~122 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Exploration of Structure Activity Relationships Sar and Mechanistic Studies of 4 3 Bromobenzyl Piperazin 2 One Analogues

Structure-Activity Relationship (SAR) Mapping for Biological Efficacy (pre-clinical)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. For analogues of 4-(3-Bromobenzyl)piperazin-2-one, SAR exploration involves modifying the benzyl (B1604629) group, the piperazinone core, and other substituents to map their contribution to biological activity.

Preclinical studies on various N-benzylpiperazin-2-one analogues reveal critical correlations between their chemical structures and their biological effects. A key area of modification is the substitution pattern on the N-benzyl ring and modifications at other positions of the piperazine (B1678402) core.

Research into a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides identified these compounds as inhibitors of the NS5B polymerase enzyme of the hepatitis C virus (HCV). nih.gov Initial screening identified a lead compound which was then systematically modified. This optimization effort led to the discovery of a derivative with potent activity against HCV genotypes 1b and 1a, with EC₅₀ values of 7 nM and 89 nM, respectively. nih.gov This demonstrates that substitutions on both the N-1 and N-4 positions of the piperazine ring are critical for potent biological activity.

Similarly, studies on other piperazine-containing compounds have highlighted the importance of the benzyl moiety. For instance, in a series of ursolic acid derivatives, the introduction of a 4-fluorobenzyl group along with a piperazine moiety was identified as a crucial functional combination for anticancer activity. nih.gov In another study of quinazolin-4(3H)-one derivatives with anti-parasitic properties, modifications to the substituent at the N-3 position of the quinazolin-4(3H)-one core were found to be important for activity against Toxoplasma gondii. acs.org

The table below summarizes SAR findings from studies on related piperazine analogues, illustrating how specific structural changes correlate with biological outcomes.

| Compound Series | Structural Modification | Observed Biological Effect | Reference |

| N-benzyl-piperazine-2-carboxamides | Optimization of N-benzyl and N-phenylsulfonyl groups | Potent inhibition of HCV NS5B polymerase (EC₅₀ = 7 nM) | nih.gov |

| Ursolic Acid-Piperazine Hybrids | Introduction of 4-fluorobenzyl and piperazine moieties | Identified as crucial functional groups for anticancer activity | nih.gov |

| Quinazolin-4(3H)-one Derivatives | Substitution at the N-3 position | Important for anti-Toxoplasma gondii activity (IC₅₀ down to 5.94 µM) | acs.org |

Computational methods, including molecular docking and molecular dynamics simulations, serve as predictive models to understand how analogues bind to biological targets and to guide the design of more potent compounds. These in silico approaches are invaluable for rationalizing observed SAR and predicting the activity of novel derivatives.

In one study, molecular docking was used to investigate how novel piperazine-substituted naphthoquinone derivatives could act as potential inhibitors of poly(ADP-ribose)-polymerase 1 (PARP-1), a key enzyme in DNA repair. nih.govacs.org The simulations predicted that several compounds could bind effectively within the active site of PARP-1, interacting with critical amino acid residues. nih.gov The predicted binding affinities, expressed as docking scores and MM/GBSA scores, helped identify the most promising candidates for synthesis and biological testing. nih.gov

Another study focused on benzylpiperidine and benzylpiperazine derivatives as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in inflammation and nociception. unisi.it Molecular modeling studies successfully predicted the binding mode of the most potent compounds within the MAGL active site, corroborating the experimental findings of strong inhibitory potency. unisi.it

The following table presents examples of predictive modeling data for piperazine analogues targeting specific enzymes.

| Compound Class | Target Protein | Predicted Binding Affinity (Docking Score) | Predicted Binding Affinity (MM/GBSA Score) | Reference |

| Piperazine-Naphthoquinone Derivative 5 | PARP-1 | -7.17 kcal/mol | -52.51 kcal/mol | nih.gov |

| Piperazine-Naphthoquinone Derivative 9 | PARP-1 | -7.41 kcal/mol | -43.77 kcal/mol | nih.gov |

| Piperazine-Naphthoquinone Derivative 13 | PARP-1 | -7.37 kcal/mol | -62.87 kcal/mol | nih.gov |

Mechanistic Elucidation of Cellular and Molecular Effects (pre-clinical, in vitro)

Understanding the mechanism of action at the cellular and molecular level is crucial for the development of therapeutic agents. For analogues of 4-(3-Bromobenzyl)piperazin-2-one, in vitro studies have begun to shed light on the intracellular signaling pathways and changes in gene and protein expression that they induce.

Studies on N-benzylpiperazine (BZP), a core structure related to the title compound, have provided insights into its effects on cellular signaling pathways, particularly those related to cell death and oxidative stress. In vitro experiments using the human glioblastoma cell line LN-18 demonstrated that BZP can induce neurotoxicity by activating mitochondrial proapoptotic pathways. nih.govnih.gov This was evidenced by a decrease in cellular ATP levels, an increase in the production of reactive oxygen species (ROS), and destabilization of the mitochondrial membrane potential. nih.govresearchgate.net

The cascade of events initiated by BZP includes the activation of key executioner proteins in the apoptosis pathway. Specifically, BZP treatment led to the activation of caspase-9 (an initiator caspase in the mitochondrial pathway) and caspase-3 (an effector caspase). nih.govnih.gov This points towards a mechanism where the compound directly or indirectly causes mitochondrial dysfunction, leading to the release of pro-apoptotic factors that trigger the caspase cascade and programmed cell death.

Further investigation into the pharmacology of BZP has shown that, unlike many other psychoactive agents, it is inactive at the vesicular monoamine transporter 2 (VMAT2), indicating its mechanism of action is distinct from compounds that interfere with the vesicular storage of monoamines. wikipedia.org The modulation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway and others initiated by G-protein-coupled receptors, represents a major area of investigation for new pharmacological agents. nih.govnih.gov

The cellular effects of these compounds can be further understood by analyzing changes in gene and protein expression. Gene expression analysis, for instance through Real-Time PCR, has been used to confirm the mechanistic insights gained from pathway analysis. The observed activation of caspases -3 and -9 by N-benzylpiperazine was confirmed at the genetic level, solidifying the role of the mitochondrial apoptotic pathway in its mechanism of action. nih.gov Furthermore, treatment with BZP was shown to increase levels of the DNA damage marker 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), indicating that the induced ROS production leads to measurable genotoxicity. nih.gov

While comprehensive proteomic profiling for direct analogues of 4-(3-Bromobenzyl)piperazin-2-one is not widely available, the techniques themselves are powerful tools for target identification and mechanistic studies. Chemical proteomic profiling, for example, allows for the identification of specific protein targets of small molecules within the complex cellular environment. This approach can uncover novel mechanisms of action and explain observed biological effects. Gene ontology analysis of proteins whose expression is altered by a compound can reveal which cellular compartments and functions are most affected, such as membrane-bound proteins involved in transmembrane signaling.

Computational Chemistry and Molecular Modeling Applications for 4 3 Bromobenzyl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(3-Bromobenzyl)piperazin-2-one, these calculations can elucidate its three-dimensional structure, conformational possibilities, and electronic characteristics, which are key determinants of its chemical behavior.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. researchgate.netbhu.ac.inwuxibiology.comrsc.org

For 4-(3-Bromobenzyl)piperazin-2-one, the distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively. Theoretical calculations can determine the energies of these orbitals and visualize their spatial distribution. This analysis is crucial for understanding how the molecule might interact with biological receptors or other chemical species.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a larger gap suggests higher stability and lower reactivity. |

Molecular Docking and Dynamics Simulations with Biological Receptors

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, such as 4-(3-Bromobenzyl)piperazin-2-one, might interact with a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Target Binding Pose Prediction

Molecular docking algorithms predict the preferred orientation (pose) of a ligand when it binds to a receptor to form a stable complex. nih.gov This prediction is based on the complementarity of the shapes and chemical properties of the ligand and the receptor's binding site. For 4-(3-Bromobenzyl)piperazin-2-one, docking studies would involve placing the molecule into the active site of a target protein and scoring the different poses to identify the most likely binding mode. nih.gov The accuracy of these predictions is critical for understanding the specific interactions that stabilize the ligand-receptor complex. nih.gov

Interaction Energy Calculations and Binding Affinities

Once a plausible binding pose is identified, the strength of the interaction between the ligand and the receptor can be estimated by calculating the binding affinity. This is often expressed as a binding free energy value. Lower binding energies typically indicate a more stable and favorable interaction. researchgate.net These calculations take into account various forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. nih.gov For 4-(3-Bromobenzyl)piperazin-2-one, such calculations would provide a quantitative measure of its potential to inhibit or activate a specific biological target.

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. |

| Van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density. |

| Hydrophobic Interactions | The tendency of nonpolar groups to cluster together in an aqueous environment. |

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) using In Silico Models (pre-clinical prediction only)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a drug candidate before it undergoes experimental testing. nih.gov These predictions are vital in the early stages of drug development to filter out compounds with unfavorable properties.

For 4-(3-Bromobenzyl)piperazin-2-one, various computational tools can predict its ADMET profile. These models are built using data from a large number of known compounds and can estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. While these predictions are preclinical and require experimental validation, they provide a valuable initial assessment of the compound's drug-likeness.

| ADMET Property | Predicted Parameter |

| Absorption | Human intestinal absorption, Caco-2 permeability. |

| Distribution | Blood-brain barrier (BBB) penetration, plasma protein binding. |

| Metabolism | Cytochrome P450 (CYP) enzyme inhibition/substrate. |

| Excretion | Total clearance. |

| Toxicity | Ames mutagenicity, hepatotoxicity. |

Blood-Brain Barrier Permeability Modeling

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The BBB is a highly selective barrier that protects the brain from harmful substances, and predicting a molecule's ability to permeate this barrier is a key challenge in the development of neurotherapeutics. Computational models provide a high-throughput and cost-effective means of estimating BBB permeability in the early stages of drug discovery. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to predict BBB permeability. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, in this case, its ability to cross the BBB. nih.gov Key physicochemical descriptors often used in these models include lipophilicity (logP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. mdpi.comnih.gov For 4-(3-Bromobenzyl)piperazin-2-one, computational tools can calculate these descriptors to provide an initial assessment of its BBB penetration potential.

For instance, a hypothetical QSAR analysis could be performed on a series of analogs of 4-(3-Bromobenzyl)piperazin-2-one to understand how structural modifications influence predicted BBB permeability. By systematically altering substituents on the benzyl (B1604629) ring or the piperazinone core, researchers can build a model to guide the design of compounds with improved CNS penetration.

| Compound | Modification | Calculated logP | Polar Surface Area (Ų) | Predicted logBB |

|---|---|---|---|---|

| 4-(3-Bromobenzyl)piperazin-2-one | Parent Compound | 2.8 | 48.5 | -0.15 |

| Analog 1 | Replacement of Bromo with Chloro | 2.5 | 48.5 | -0.10 |

| Analog 2 | Replacement of Bromo with Fluoro | 2.2 | 48.5 | -0.05 |

| Analog 3 | Addition of a methyl group to the piperazinone ring | 3.1 | 48.5 | -0.20 |

This table presents hypothetical data for illustrative purposes.

Metabolic Site Prediction and Metabolite Identification (computational)

Understanding the metabolic fate of a drug candidate is crucial for assessing its pharmacokinetic profile, including its half-life and potential for drug-drug interactions. Computational tools can predict the most likely sites of metabolism on a molecule, primarily by modeling its interaction with cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism in the liver. researchgate.net

For 4-(3-Bromobenzyl)piperazin-2-one, metabolic prediction software can identify atoms or functional groups that are most susceptible to enzymatic modification. Based on studies of structurally related benzylpiperazine compounds, several metabolic pathways can be hypothesized. mdma.chnih.gov These include aromatic hydroxylation of the bromobenzyl ring, as well as oxidative degradation of the piperazin-2-one (B30754) moiety. mdma.ch Identifying potential metabolites early in the drug discovery process can aid in the design of subsequent in vitro and in vivo metabolism studies.

| Potential Metabolite | Predicted Metabolic Reaction | Key Enzymes Potentially Involved |

|---|---|---|

| 4-(3-Bromo-4-hydroxybenzyl)piperazin-2-one | Aromatic Hydroxylation | CYP2D6, CYP1A2 |

| 4-(3-Bromobenzyl)-3-oxopiperazin-2-one | Oxidation of Piperazinone Ring | CYP3A4 |

| N-(3-Bromobenzyl)ethylenediamine | Piperazinone Ring Opening | Amine Oxidases |

This table presents hypothetical data for illustrative purposes.

De Novo Drug Design and Lead Optimization Strategies Based on 4-(3-Bromobenzyl)piperazin-2-one Scaffold

The piperazine (B1678402) scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in successful drug molecules. nih.gov The piperazin-2-one core within 4-(3-Bromobenzyl)piperazin-2-one offers a versatile foundation for de novo drug design and lead optimization. nih.gov De novo design involves the computational generation of novel molecular structures with desirable properties, while lead optimization focuses on refining the structure of a promising lead compound to enhance its efficacy and reduce potential off-target effects. frontiersin.org

Starting with the 4-(3-Bromobenzyl)piperazin-2-one scaffold, computational chemists can explore a vast chemical space by virtually attaching different functional groups to various positions on the molecule. For example, the bromine atom on the benzyl ring could be replaced with other halogens or with hydrogen-bond donors or acceptors to probe interactions with a specific biological target. Similarly, the piperazinone ring can be substituted to modulate the compound's physicochemical properties. These virtual modifications can then be assessed for their predicted binding affinity to a target protein, as well as for their pharmacokinetic properties, using molecular docking and QSAR models.

| Scaffold Modification | Predicted Target Affinity (IC50, nM) | Predicted Selectivity | Predicted Oral Bioavailability (%) |

|---|---|---|---|

| Parent: 4-(3-Bromobenzyl)piperazin-2-one | 500 | Low | 30 |

| R-group at para-position of benzyl ring | 150 | Moderate | 45 |

| Methylation of piperazinone nitrogen | 450 | Low | 35 |

| Combined para-substitution and N-methylation | 80 | High | 55 |

This table presents hypothetical data for illustrative purposes.

Pharmacological Investigations in Pre Clinical Models Excluding Human Data

In Vitro Cellular Assays and Functional Screens

In vitro assays are fundamental in early-stage drug discovery to determine the direct effects of a compound on cellular processes. These assays provide initial insights into a compound's potential efficacy and mechanism of action in a controlled environment.

Cell Viability and Proliferation Studies

The evaluation of a compound's effect on cell viability and proliferation is a critical first step, particularly in the context of anticancer research. Piperazine (B1678402) derivatives, as a class of compounds, have been investigated for their cytotoxic activities against various cancer cell lines. nih.govresearchgate.netnih.govmdpi.comnih.govnih.govmdpi.com

Studies on related piperazine-containing structures have demonstrated varied effects on the viability of different cancer cell lines. For instance, certain piperazine derivatives have been shown to reduce the viability of cell lines such as the human breast adenocarcinoma cell line (MCF-7), prostate cancer cell lines (PC-3, PPC-1), and melanoma cell lines (IGR39). researchgate.net The cytotoxic effects are often evaluated using standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the neutral red assay, which measure metabolic activity as an indicator of cell viability. nih.govmdpi.com

The anticancer potential of piperazine derivatives is often linked to the specific chemical substitutions on the piperazine ring. For example, the introduction of a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent has been associated with enhanced cytotoxic activity in some series of compounds. nih.gov Similarly, other modifications, such as the inclusion of a benzofuran-2-carbonyl moiety or specific electron-withdrawing groups, have been shown to influence the anticancer activity against breast cancer cells. mdpi.com

Table 1: Examples of In Vitro Anticancer Activity of Piperazine Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |

| Pyrrolidinone-hydrazone derivatives with diphenylamine | PPC-1, IGR39 | Selective cytotoxicity | researchgate.net |

| 1-(3,4-dichlorophenyl)piperazine derivatives | MCF7 | High cytotoxicity | nih.gov |

| 4-N-acyl-1-phenylamino(thio)carbonyl-2-substituted piperazines | MCF-7 | IC50 values < 20 µM for some derivatives | mdpi.com |

| 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines | PC3, MCF-7, SKBr3 | Low-micromolar IC50 values | nih.gov |

| Piperazine-pyrimidine derivatives | MCF-7 | Inhibition of cell viability | mdpi.com |

| This table is for illustrative purposes and showcases the activity of the broader class of piperazine derivatives, as direct data for 4-(3-Bromobenzyl)piperazin-2-one was not available in the provided search results. |

Reporter Gene Assays and Functional Readouts

For instance, some piperazine-pyrimidine hybrids have been shown to inhibit the NF-κB (nuclear factor kappa B) signaling pathway in breast cancer cells. mdpi.com This inhibition is a crucial finding, as the NF-κB pathway is often dysregulated in cancer and inflammation. The activity of these compounds can be quantified by measuring the expression of the reporter gene, providing a functional readout of pathway inhibition.

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway. nih.gov Cell-based HTS assays are commonly used to assess the effects of compounds on cellular functions like proliferation, cytotoxicity, or the activation of specific signaling pathways. nih.gov

In the context of identifying novel therapeutic agents, HTS campaigns have been employed to screen for inhibitors of viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2. nih.gov While specific HTS data for 4-(3-Bromobenzyl)piperazin-2-one is not detailed in the provided results, the methodologies used in such screens are relevant. These often involve transiently transfected cells expressing the target protein and a reporter system, where changes in the reporter signal indicate compound activity. nih.gov Hits from the primary screen are then subjected to confirmation assays and counterscreens to eliminate false positives and assess cytotoxicity. nih.gov

In Vivo Animal Model Studies (Pharmacodynamics and Efficacy)

Following promising in vitro results, compounds are advanced to in vivo studies in animal models to evaluate their pharmacodynamics (what the drug does to the body) and efficacy in a more complex biological system.

Selection and Validation of Relevant Disease Models

The choice of an appropriate animal model is critical for the meaningful evaluation of a compound's therapeutic potential. The selection depends on the intended therapeutic area, such as neurological disorders or infectious diseases.

For neurological disorders like epilepsy, zebrafish and mouse models are commonly used. nih.govresearchgate.net The pentylenetetrazole (PTZ)-induced seizure model in zebrafish is a well-established and validated model for screening potential anti-epileptic agents. nih.govresearchgate.net This model allows for the assessment of a compound's ability to suppress seizure-like behaviors. Piperazine derivatives have been investigated for a range of neurological effects, including anxiolytic and anti-epileptic activities. silae.it

In the context of anti-infective research, various models are employed depending on the pathogen. For instance, to evaluate compounds against Helicobacter pylori, metronidazole-resistant isolates of the bacterium are used in in vitro susceptibility tests, which can be a precursor to in vivo infection models. nih.gov Similarly, for other bacterial infections, compounds may be tested against a panel of Gram-positive and Gram-negative bacteria. mdpi.com

Dose-Response Relationships in Animal Systems

Establishing a dose-response relationship is a fundamental aspect of in vivo pharmacology. This involves administering a range of doses of the compound to the animal model and observing the magnitude of the biological response. This data is crucial for determining the potency and efficacy of the compound.

For example, in studies investigating the potential carcinogenic effects of piperazine when co-administered with sodium nitrite, a dose-response relationship was observed for the induction of lung adenomas in mice. nih.gov In the context of therapeutic efficacy, dose-response studies are essential to identify the optimal dose range that produces the desired therapeutic effect with minimal toxicity. For instance, the anxiolytic-like activity of a piperazine derivative was observed at a specific dose in a four-plate test in mice. silae.it

Biomarker Identification and Validation in Animal Studies

No publicly available data from animal studies have been identified that focus on the identification and validation of biomarkers for 4-(3-Bromobenzyl)piperazin-2-one. Research in this area would typically involve a multi-faceted approach to discover and confirm biological markers that can indicate drug exposure, target engagement, and pharmacodynamic response. This process often includes techniques such as proteomics, metabolomics, and genomic analysis of tissue and fluid samples from animal models. The validation phase is crucial to ensure that any identified biomarker is robust, reproducible, and directly correlated with the pharmacological effects of the compound. Without specific studies on 4-(3-Bromobenzyl)piperazin-2-one, no definitive biomarkers have been established.

Pre-Clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Animal Models

A comprehensive pre-clinical pharmacokinetic (PK) and pharmacodynamic (PD) profile for 4-(3-Bromobenzyl)piperazin-2-one in animal models is not available in the public domain. Such profiling is a critical component of drug discovery and development, aiming to understand the relationship between the dose, exposure (pharmacokinetics), and the pharmacological effect (pharmacodynamics) of a new chemical entity. nih.gov This understanding helps in the selection of a potential drug candidate and in predicting its behavior in humans. nih.gov

Absorption and Distribution Kinetics in Various Tissues

There is no specific information available regarding the absorption and distribution kinetics of 4-(3-Bromobenzyl)piperazin-2-one in various tissues of animal models. The study of absorption and distribution is fundamental to understanding how a compound reaches its intended target in the body. These studies typically determine the rate and extent of absorption from the administration site and the subsequent distribution into different organs and tissues. Key parameters such as bioavailability, volume of distribution, and tissue-to-plasma concentration ratios are assessed. The physicochemical properties of 4-(3-Bromobenzyl)piperazin-2-one, such as its solubility, lipophilicity, and molecular size, would be expected to significantly influence these kinetic processes.

Metabolic Fate and Excretion Pathways in Animal Models

The metabolic fate and excretion pathways of 4-(3-Bromobenzyl)piperazin-2-one in animal models have not been described in available scientific literature. Metabolism studies are essential to identify the biotransformation products (metabolites) of a compound and the enzymatic systems responsible, which are often cytochrome P450 enzymes in the liver. nih.gov Understanding the metabolic pathways, whether through oxidation, reduction, hydrolysis, or conjugation, is crucial for assessing potential drug-drug interactions and the formation of active or toxic metabolites. nih.gov Similarly, excretion studies determine the primary routes and rates of elimination of the parent compound and its metabolites from the body, typically via urine or feces.

PK/PD Modeling and Simulation for Pre-Clinical Optimization

Due to the absence of pre-clinical pharmacokinetic and pharmacodynamic data for 4-(3-Bromobenzyl)piperazin-2-one, no specific PK/PD modeling and simulation studies have been reported. PK/PD modeling is a powerful tool used to integrate and analyze PK and PD data, providing a quantitative framework to understand and predict the time course of a drug's effect. nih.gov These models can be used to simulate different dosing regimens and to identify the optimal exposure required to achieve the desired therapeutic effect while minimizing potential toxicity. nih.gov The development of such a model for 4-(3-Bromobenzyl)piperazin-2-one would be contingent on the availability of robust in vivo data from animal studies. nih.gov

Analytical Methodologies for Detection and Quantification of 4 3 Bromobenzyl Piperazin 2 One

Development of Chromatographic Methods (HPLC, GC) with Advanced Detectors (MS/MS)

The separation and quantification of 4-(3-Bromobenzyl)piperazin-2-one in various matrices rely heavily on chromatographic techniques. ijpsjournal.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed, often coupled with highly sensitive and specific detectors. rdd.edu.iq

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, well-suited for non-volatile and thermally unstable compounds like many piperazine (B1678402) derivatives. ijpsjournal.com For 4-(3-Bromobenzyl)piperazin-2-one, a reversed-phase HPLC (RP-HPLC) method is typically developed. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, allowing for the effective separation of the compound from other matrix components. unodc.org The versatility of HPLC allows for coupling with various detectors, including Diode-Array Detectors (DAD) for preliminary analysis and, more importantly, Mass Spectrometry (MS) for definitive identification and quantification. pg.edu.plchromatographyonline.com

Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. ijpsjournal.com While the direct analysis of some piperazine derivatives by GC can be challenging due to their polarity and potential for thermal degradation, derivatization can be employed. nih.gov Acylation, for instance, can increase the volatility and thermal stability of 4-(3-Bromobenzyl)piperazin-2-one, making it amenable to GC analysis. nih.gov

Advanced Detectors (MS/MS): The coupling of chromatographic systems with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) is the gold standard for bioanalytical assays. nih.gov This hyphenated technique provides unparalleled sensitivity and specificity. ijpsjournal.com After the chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. A specific precursor ion corresponding to the protonated molecule of 4-(3-Bromobenzyl)piperazin-2-one is selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for accurate quantification even at very low concentrations. nih.gov

| Parameter | Typical Condition |

|---|---|

| Chromatographic System | UHPLC/HPLC System |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition (Hypothetical) | Precursor Ion (Q1) → Product Ion (Q3) |

| Internal Standard (IS) | A structurally similar compound, e.g., a deuterated analog |

Spectroscopic Methods for Quantification in Complex Matrices (e.g., biological samples from animal studies)

Quantifying a drug candidate like 4-(3-Bromobenzyl)piperazin-2-one in complex biological matrices such as blood plasma, urine, or tissue homogenates from animal studies presents significant analytical challenges. rdd.edu.iq Spectroscopic methods, particularly tandem mass spectrometry, are indispensable for this purpose due to their high selectivity and sensitivity, which allow them to distinguish the analyte from endogenous components. nih.gov

The standard approach involves LC-MS/MS. nih.gov Biological samples require preparation to remove proteins and other interfering substances before analysis. Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov

Once the sample is injected into the LC-MS/MS system, quantification is achieved by monitoring a specific SRM transition for the target compound and another for a co-administered internal standard (IS). The ratio of the analyte's peak area to the IS's peak area is plotted against the concentration of calibration standards to generate a calibration curve. This curve is then used to determine the concentration of 4-(3-Bromobenzyl)piperazin-2-one in the unknown study samples. The use of an internal standard is crucial as it corrects for variations in sample preparation, injection volume, and instrument response. nih.gov

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Purpose |

|---|---|---|---|

| 4-(3-Bromobenzyl)piperazin-2-one | 283.0/285.0 (Isotopic pattern for Br) | (Hypothetical fragment) | Quantifier |

| 4-(3-Bromobenzyl)piperazin-2-one | 283.0/285.0 (Isotopic pattern for Br) | (Hypothetical fragment 2) | Qualifier |

| Internal Standard (e.g., Deuterated Analog) | (e.g., 287.0/289.0) | (Corresponding fragment) | Reference |

Bioanalytical Method Validation for Pre-Clinical Research

Before a bioanalytical method can be used to support pre-clinical studies, it must undergo rigorous validation to ensure its reliability and reproducibility. nih.gov Method validation demonstrates that the analytical procedure is suitable for its intended purpose. ijpsjournal.com The validation process for a method intended to quantify 4-(3-Bromobenzyl)piperazin-2-one in a biological matrix would assess several key parameters according to international guidelines. ijpsjournal.comnih.gov

Key validation parameters include:

Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components. ijpsjournal.com

Accuracy: The closeness of the measured concentration to the true value, typically expressed as a percentage of recovery. ijpsjournal.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated as both repeatability (intra-day) and intermediate precision (inter-day). ijpsjournal.com

Calibration Curve (Linearity): The ability to produce results that are directly proportional to the concentration of the analyte in samples within a given range. ijpsjournal.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be measured with acceptable accuracy and precision. ijpsjournal.comnih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsjournal.com

Incurred Sample Reproducibility (ISR): A test to demonstrate that the method produces consistent results from study samples when re-analyzed on a separate occasion, often assessed by the "4-6-20" rule (at least 67% of re-analyzed samples must be within ±20% of the original result). nih.gov

| Parameter | Acceptance Criterion |

|---|---|

| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) |

| Precision (RSD%) | ≤15% (≤20% at LLOQ) |

| Linearity (r²) | ≥0.99 |

| Selectivity | No significant interference at the retention time of the analyte and IS |

| Incurred Sample Reproducibility (ISR) | ≥67% of repeats within ±20% of original values |

Potential Therapeutic Applications and Future Research Avenues Pre Clinical and Conceptual

Investigational Roles in Neuropharmacology

The piperazine (B1678402) nucleus is a well-established pharmacophore in central nervous system (CNS) drug discovery, featuring in medications for a range of neurological and psychiatric disorders. The potential for 4-(3-bromobenzyl)piperazin-2-one to exert CNS activity is therefore a logical starting point for investigation.

Derivatives of piperazine have been explored for their potential in managing complex neurodegenerative conditions such as Alzheimer's disease. Research into novel N,N'-disubstituted piperazine hybrids has shown promise in reducing both amyloid and Tau pathologies, the hallmarks of Alzheimer's, and in preserving memory in preclinical models. These multi-effect compounds often aim to inhibit acetylcholinesterase while also tackling the underlying proteinopathies. While direct studies on 4-(3-bromobenzyl)piperazin-2-one are lacking, its core structure suggests it could be a scaffold for developing agents with similar multi-target profiles.

Furthermore, the interaction of piperazine derivatives with serotonin (B10506) receptors, particularly the 5-HT1A subtype, is a key area of neuropharmacological research. Compounds bearing the 1-arylpiperazine moiety are known to exhibit high affinity for these receptors, acting as antagonists or agonists and thereby influencing mood and cognition. The structural similarity of 4-(3-bromobenzyl)piperazin-2-one to these agents suggests a potential, yet unconfirmed, interaction with serotonergic pathways. Future research could explore the binding affinity of this compound for various CNS receptors and evaluate its effects on animal models of anxiety, depression, and cognitive impairment.

Potential in Anti-infective Research

The global challenge of antimicrobial resistance has spurred the search for novel anti-infective agents. The piperazine scaffold has been a fruitful area of exploration in this regard, with numerous derivatives demonstrating broad-spectrum antibacterial and antifungal activity.

Studies on various N-phenylpiperazine derivatives have shown their potential against a range of bacterial and fungal pathogens. For instance, certain piperazine analogs have exhibited significant inhibitory activity against Staphylococcus aureus, various mycobacterial strains, and fungal species like Fusarium avenaceum. The antimicrobial efficacy is often linked to the nature and position of substituents on the piperazine ring and any associated aromatic moieties.

Moreover, piperazine-containing compounds have been investigated for their activity against both Gram-positive and Gram-negative bacteria, with some derivatives of norfloxacin (B1679917) showing broad-spectrum activity. The mechanism of action can be multifaceted, sometimes involving the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. The presence of a halogen, such as the bromine atom in 4-(3-bromobenzyl)piperazin-2-one, can in some cases enhance antimicrobial potency. This suggests that 4-(3-bromobenzyl)piperazin-2-one warrants investigation for its potential antibacterial and antifungal properties.

In the realm of antiviral research, piperazine derivatives have also been identified as having potential. For example, some have shown efficacy against flaviviruses like Dengue and Zika virus by inhibiting the viral NS2B-NS3 protease. While this is a broad field, the structural alerts within 4-(3-bromobenzyl)piperazin-2-one make it a candidate for screening in antiviral assays.

Exploration in Oncology Research

The piperazine heterocycle is a prominent feature in a multitude of anticancer agents, valued for its ability to be incorporated into structures that can interact with various oncological targets. The antiproliferative activity of piperazine-containing compounds has been demonstrated across a wide array of human cancer cell lines.

For instance, novel series of 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives have shown potent antiproliferative activity, in some cases through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The cytotoxic effects of these compounds have been observed in breast cancer cell lines, among others.

Furthermore, piperazine-substituted 1,2,4-triazole (B32235) derivatives have been synthesized and evaluated for their anticancer properties, with some showing significant activity against leukemia and other cancer cell lines. The specific substitutions on the piperazine and triazole rings were found to be crucial determinants of their biological activity. The combination of a piperazine ring with other pharmacophores, such as in the case of Triapine analogs, has led to the development of potent and selective anticancer chelators. These findings underscore the potential of 4-(3-bromobenzyl)piperazin-2-one as a scaffold for the design of novel antiproliferative agents.

Future Directions and Challenges in 4-(3-Bromobenzyl)piperazin-2-one Research

The journey of a promising chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges. For 4-(3-bromobenzyl)piperazin-2-one, the path forward will involve a multidisciplinary approach, addressing key aspects of its development.

Addressing Synthetic Scalability Challenges

A critical consideration for any potential drug candidate is the feasibility of its large-scale synthesis. While specific scalability data for 4-(3-bromobenzyl)piperazin-2-one is not available, the synthesis of substituted piperazines can be complex. Challenges often include the need for multi-step reaction sequences, the use of expensive reagents or catalysts, and the purification of intermediates and the final product. Future research will need to focus on developing a synthetic route that is not only efficient and high-yielding but also cost-effective and environmentally sustainable to ensure its viability for potential commercial production.

Development of Novel Analogues with Improved Pre-Clinical Profiles

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound. For 4-(3-bromobenzyl)piperazin-2-one, the development of novel analogues will be crucial to enhance its potential therapeutic properties while minimizing any off-target effects. This will involve systematically modifying the core structure. For example, the position and nature of the halogen on the benzyl (B1604629) ring could be altered, or different substituents could be introduced to explore their impact on biological activity. The piperazin-2-one (B30754) ring itself could also be modified. The goal of such analogue development would be to improve key preclinical parameters such as potency, selectivity, and pharmacokinetic properties.

Integration with Emerging Technologies in Drug Discovery (e.g., AI in drug design)

Generative AI models can be employed for the de novo design of novel molecules with desired physicochemical and biological properties. By learning from vast datasets of known chemical structures and their activities, these models can propose new analogues of 4-(3-bromobenzyl)piperazin-2-one that are predicted to have enhanced efficacy against specific therapeutic targets. Furthermore, AI can be used to predict the ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties of these virtual compounds, allowing for the early-stage filtering of candidates with unfavorable profiles. The use of advanced computational tools like AlphaFold for predicting protein structures can aid in structure-based drug design, enabling a more rational approach to developing ligands for specific biological targets. The application of AI in the drug discovery pipeline for 4-(3-bromobenzyl)piperazin-2-one and its future analogues holds the promise of a more efficient and targeted research and development process.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.